Aminoethanethiol - 43489-04-9

Aminoethanethiol

Catalog Number: EVT-8831198
CAS Number: 43489-04-9
Molecular Formula: C2H7NS
Molecular Weight: 77.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Aminoethanethiol is classified under the category of amino acids and thiols. It can be derived from natural sources or synthesized through various chemical processes. The compound is primarily obtained through the reaction of ethylene oxide with ammonium sulfide or by the reduction of cysteine. Its structural characteristics allow it to participate in redox reactions, making it relevant in biological systems and industrial applications.

Synthesis Analysis

Methods of Synthesis

Aminoethanethiol can be synthesized using several methods, including:

  1. Reduction of Cysteine: Cysteine can be reduced to aminoethanethiol using reducing agents like lithium aluminum hydride.
  2. Reaction with Ethylene Oxide: Ethylene oxide reacts with ammonium sulfide to produce aminoethanethiol.
  3. One-Pot Synthesis: Recent studies have developed one-pot synthesis methods involving the condensation of aldehydes with aminoethanethiol derivatives, providing efficient pathways to obtain this compound .

Technical Details

  • Reagents: Common reagents include ethylene oxide, ammonium sulfide, and various reducing agents.
  • Conditions: Reactions typically require controlled temperatures and may involve solvents like water or organic solvents depending on the method used.
Molecular Structure Analysis

Structure and Data

Aminoethanethiol consists of a two-carbon chain with an amino group (NH2-\text{NH}_2) and a thiol group (SH-\text{SH}). Its molecular structure can be described as follows:

  • Molecular Formula: C2H7NS\text{C}_2\text{H}_7\text{NS}
  • Molecular Weight: 75.15 g/mol
  • Chemical Structure:
    H2NCH2CH2SH\text{H}_2\text{N}-\text{CH}_2-\text{CH}_2-\text{SH}

The presence of both functional groups allows for diverse chemical reactivity, including nucleophilic attacks and formation of disulfides.

Chemical Reactions Analysis

Reactions and Technical Details

Aminoethanethiol participates in various chemical reactions due to its nucleophilic nature:

  1. Formation of Disulfides: Aminoethanethiol can oxidize to form disulfides when exposed to oxidizing agents.
  2. Metal Complexation: It acts as a ligand in coordination chemistry, forming stable complexes with metals like zinc .
  3. Catalytic Reactions: Aminoethanethiol-functionalized catalysts have been developed for applications such as hydrosilylation reactions, demonstrating its utility in catalysis .

Technical Insights

  • The reactivity of aminoethanethiol is influenced by pH and the presence of other functional groups.
  • Characterization techniques such as infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) are employed to analyze reaction products.
Mechanism of Action

Process and Data

The mechanism of action for aminoethanethiol in biological systems involves its role as a reducing agent and a precursor for cysteine synthesis. In biochemical pathways, it contributes to:

  1. Antioxidant Activity: By donating electrons, aminoethanethiol helps neutralize free radicals.
  2. Metal Chelation: It binds metal ions, facilitating their transport and storage within biological systems.

Experimental data indicate that aminoethanethiol enhances cellular antioxidant defenses by modulating oxidative stress responses.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid or white crystalline solid.
  • Melting Point: Approximately 5 °C.
  • Boiling Point: About 120 °C.

Chemical Properties

  • Solubility: Highly soluble in water due to its polar functional groups.
  • pKa Value: The pKa value for the thiol group is around 10.5, indicating its acidic nature.

These properties contribute to its reactivity and suitability for various applications in chemistry and biochemistry.

Applications

Scientific Uses

Aminoethanethiol has several important applications:

  1. Medicinal Chemistry: Used in drug development for conditions such as cystinosis due to its ability to transport cystine across cell membranes.
  2. Catalysis: Employed as a ligand in metal-catalyzed reactions, enhancing catalytic efficiency .
  3. Biochemical Research: Serves as a reducing agent in protein chemistry and enzyme studies.
  4. Material Science: Utilized in synthesizing functionalized materials for sensors and catalysts .
Enzymatic Oxygen Sensing Mechanisms Mediated by 2-Aminoethanethiol Dioxygenase (ADO)

Structural and Functional Characterization of ADO in Hypoxic Adaptation

2-Aminoethanethiol dioxygenase (ADO), also known as cysteamine dioxygenase, is a non-heme iron-dependent enzyme belonging to the cupin superfamily. It features a conserved double-stranded β-helix (DSBH) core housing the catalytic active site [1] [5] [7]. This enzyme plays a pivotal dual role in cellular physiology: regulating thiol metabolism through the oxidation of the small molecule cysteamine (2-aminoethanethiol) to hypotaurine, and acting as a master oxygen sensor by modifying N-terminal cysteine residues on specific protein substrates, thereby influencing their stability in response to oxygen availability [1] [3] [5]. This dual functionality makes ADO unique among thiol dioxygenases, as it is the only member capable of processing both small-molecule and protein substrates [1] [5].

The first crystal structure of human ADO, resolved at 1.78 Å, revealed critical insights into its mechanism. Crystallization was achieved through innovative strategies involving nickel substitution for the native ferrous iron at the active site and double mutations (Cysteine18Serine/Cysteine239Serine) to prevent surface disulfide bond formation and oligomeric heterogeneity that previously hindered structural studies [1] [5]. The structure shows the metal ion (Ni²⁺ in the crystallized form) coordinated within a tunnel-like active site situated close to an entry portal flanked by flexible loops [1] [5]. These loops exhibit significant flexibility, proposed to be essential for accommodating protein substrates of varying sizes, a feature distinguishing ADO from thiol dioxygenases like cysteine dioxygenase that solely process small molecules [1] [5] [8]. Concurrently, the core structure is stabilized by strategically positioned proline and proline pairs, ensuring precise positioning of residues critical for catalysis and maintaining structural integrity during substrate interactions [1] [5].

Functionally, ADO operates as a hypoxia sensor with a high Michaelis constant (Km) for oxygen (approximately 200-500 μM), rendering its activity exquisitely sensitive to physiological decreases in oxygen concentration (hypoxia) [3] [8]. Under normoxic conditions, active ADO marks its protein substrates for degradation. During hypoxia, diminished ADO activity leads to the stabilization of these substrates, triggering rapid cellular responses distinct from, but complementary to, the slower transcriptional responses mediated by the hypoxia-inducible factor pathway [3] [6] [8]. This functional role is conserved across species, as evidenced by studies on mandarin fish ADO, which also responds to hypoxia and influences viral pathogenesis [6].

Table 1: Key Structural Features of Human ADO Revealed by Crystallography

FeatureDescriptionFunctional Implication
Overall FoldCupin superfamily; Double-stranded β-helix (DSBH) coreCharacteristic fold for non-heme iron dioxygenases
Metal CenterOctahedral coordination; Three histidine residues (facial triad); Occupied by Fe²⁺ (native), Ni²⁺ (crystallized)Essential for O₂ binding and activation; Substrate coordination
Cys-Tyr CofactorAutocatalytically generated cross-link between Cysteine220 and Tyrosine222Acts as a catalytic amplifier; Mutation reduces activity >10-fold; Not involved in substrate binding
Substrate Access PathTunnel-like active site near entry portal flanked by flexible loopsAccommodates diverse substrate sizes (small molecules and N-termini of proteins)
Structural StabilityProline and proline pairs strategically locatedMaintains core structure and active site residue positioning during substrate binding and catalysis
Surface CysteinesCysteine18 and Cysteine239 mutated (C18S/C239S) for crystallizationPrevented formation of heterogeneous oligomers via disulfide bonds in air-oxidized protein

ADO-Catalyzed N-Terminal Cysteine Sulfinylation in the N-Degron Pathway

ADO's primary sensing function within the N-degron pathway hinges on its ability to catalyze the dioxygenation of N-terminal cysteine (Nt-Cys) residues on specific protein substrates. This reaction utilizes molecular oxygen (O₂) as a cosubstrate to oxidize the Nt-Cys thiol group (-SH) to cysteine sulfinic acid (-SO₂H) [3] [6] [7]. This specific post-translational modification acts as the initial, oxygen-dependent step in the Cys branch of the Arg/N-degron pathway [3] [7] [8].

The process unfolds sequentially:

  • Nt-Cys Dioxygenation: ADO catalyzes the addition of both atoms of O₂ to the sulfur of the Nt-Cys residue, forming cysteine sulfinic acid.
  • Arginylation: The oxidized Nt-Cys residue is recognized by arginyl-transferase 1 (ATE1), which conjugates an arginine residue to the sulfinylated N-terminus.
  • Ubiquitination and Degradation: The arginylated protein is recognized by specific E3 ubiquitin ligases, leading to its polyubiquitination and subsequent degradation by the 26S proteasome under normoxic conditions [3] [7].

Known physiological substrates of ADO in humans include Regulators of G-protein Signaling 4, 5, and 16 (RGS4, RGS5, RGS16) and the cytokine Interleukin-32 (IL-32) [3] [6]. RGS proteins act as GTPase-activating proteins (GAPs) for Gα subunits, attenuating signaling through G-protein coupled receptors (GPCRs). IL-32 is involved in inflammatory responses. The stability of these signaling molecules is therefore directly coupled to oxygen availability via ADO [3] [6] [8].

The hypoxic stabilization of ADO substrates occurs rapidly. Upon reoxygenation of hypoxic cells, endogenous RGS4 and RGS5 proteins are degraded with a half-life (T₁/₂) of approximately 4 minutes, mirroring the rapid degradation kinetics of Hypoxia-Inducible Factor 1 alpha [3]. This demonstrates the real-time responsiveness of the ADO/N-degron pathway to fluctuations in cellular oxygen tension within the physiological range (typically ~1-10% O₂) [3] [8]. Importantly, unlike the Hypoxia-Inducible Factor pathway, which is subject to feedback inhibition via hypoxic induction of Prolyl Hydroxylase Domain enzymes, the ADO/N-degron pathway shows sustained substrate induction during prolonged hypoxia, suggesting distinct regulatory mechanisms [3]. This pathway has also been demonstrated in teleost fish, where mandarin fish ADO (scADO) mediates the degradation of scRGS4, and its expression responds to both hypoxia and viral infection, promoting the replication of Siniperca chuatsi rhabdovirus in a dioxygenase activity-dependent manner [6].

Table 2: Characteristics of ADO-Mediated N-Degron Pathway

CharacteristicObservationSignificance
Enzymatic ReactionDioxygenation of Nt-Cys to Cys-sulfinic acid using O₂Initial, O₂-dependent step marking substrates for degradation
Downstream StepsArginylation by ATE1 → Recognition by E3 Ubiquitin Ligases → Polyubiquitination → Proteasomal DegradationConstitutes the Cys-branch of the Arg/N-degron pathway
Key SubstratesRGS4, RGS5, RGS16 (GAPs for Gα); IL-32 (Cytokine)Links O₂ sensing to GPCR signaling attenuation and inflammatory responses
O₂ Sensitivity (KmO₂)~200-500 μMOperates within physiological O₂ range; Similar sensitivity to Prolyl Hydroxylase Domain enzymes
Degradation Kinetics (T₁/₂)~4 minutes (RGS4/5 upon reoxygenation)Enables rapid cellular responses to changing O₂ levels
Response to Prolonged HypoxiaSustained substrate stabilization (No feedback inhibition of ADO expression)Provides persistent signaling under low O₂; Contrasts with Hypoxia-Inducible Factor pathway feedback
Evolutionary ConservationDemonstrated in humans and teleost fish (e.g., Mandarin fish)Fundamental O₂ sensing mechanism; Impacts host-pathogen interactions (e.g., viral replication)

Iron Coordination Chemistry and Substrate Binding Dynamics in ADO Active Sites

The catalytic core of ADO features a ferrous iron (Fe²⁺) ion essential for both oxygen activation and substrate binding. This iron is coordinated in an octahedral geometry by a conserved facial triad of three histidine residues (His¹⁵⁸, His¹⁶⁰, His²¹⁸ in human ADO) [1] [7]. In the substrate-free resting state, the remaining three coordination sites are typically occupied by water molecules [7] [8]. The binding of the substrate (either cysteamine or the Nt-Cys of protein substrates) involves displacement of these water ligands and direct coordination of the substrate to the iron center [7] [8].

The precise mode of substrate coordination has been a subject of investigation. Early spectroscopic studies (EPR, Mössbauer) on the cysteamine-bound complex suggested monodentate coordination, where only the thiolate sulfur (-S⁻) of the substrate binds to the iron, leaving two coordination sites available for O₂ binding, potentially in a side-on geometry [1] [7]. However, recent high-resolution structural data derived from innovative approaches using cyclic peptide inhibitors as scaffolds to mimic substrate binding provides compelling evidence for a bidentate coordination mode [7].

Using mRNA display (specifically Random nonstandard Peptide Integrated Display - RaPID), researchers identified high-affinity cyclic peptide inhibitors (CPs) of human ADO (e.g., CP1, CP5, CP6, CP8 with KD values of 35-66 nM). These CPs were then used as scaffolds to graft pseudo-N-terminal cysteine (or serine) residues. Co-crystallization of ADO with these substrate analogue-bound cyclic peptides allowed the determination of high-resolution structures [7]. These structures revealed that the N-terminal amine group (-NH₂) and the thiolate/thiol (-S⁻/-SH) of the pseudo-Nt-Cys/Ser residue both coordinate directly to the catalytic Fe²⁺ ion in a bidentate fashion. This binding mode displaces two water ligands, leaving only one coordination site vacant for O₂ binding, predicted to occur in an end-on orientation similar to that observed in cysteine dioxygenase [7].

This bidentate coordination is crucial for catalysis. It positions the substrate's sulfur atom optimally for nucleophilic attack on the activated oxygen species (likely an iron-bound superoxo or peroxo intermediate) formed after O₂ binds to the remaining coordination site [7]. Mutagenesis studies guided by these structures identified Aspartate²⁰⁶ (Asp²⁰⁶) as an essential catalytic residue. Located near the O₂ binding site, Asp²⁰⁶ is proposed to play a critical role in orienting, directing, or stabilizing reactive oxygen intermediates during the sulfur oxidation reaction [7].

Furthermore, ADO employs distinct strategies for handling its disparate substrates. While the bidentate coordination of the Nt-Cys amine and thiolate appears conserved for protein substrates based on the cyclic peptide complex structures, the small molecule cysteamine (H₂N-CH₂-CH₂-SH), lacking a carboxylate group, likely coordinates primarily via its thiolate and amine groups in a similar bidentate manner, potentially with adjustments due to the lack of the peptide backbone constraints [1] [7]. The flexibility of the active site loops surrounding the entry tunnel is critical for accommodating the N-termini of larger protein substrates, allowing ADO to perform its unique dual-substrate role [1] [5] [7]. ADO also exhibits tighter catalytic-site Fe²⁺ coordination compared to Prolyl Hydroxylase Domain enzymes, as evidenced by its relative insensitivity to a narrower range of iron chelators (only sensitive to 2,2'-dipyridyl, Dp44mT, and SIH among those tested) [3].

Table 3: Iron Coordination and Substrate Binding in ADO

AspectResting StateSubstrate-Bound State (Based on Cyclic Peptide Complexes)Catalytic Implications
Iron Coordination GeometryOctahedralOctahedralMaintains geometry suitable for O₂ binding and activation
Primary Ligands3x Histidine (facial triad) + 3x H₂O3x Histidine + Substrate (N-amine, S-thiolate/thiol) + 1x H₂O (or vacant site)Substrate binding displaces 2 H₂O ligands; Creates specific site for O₂ binding
Substrate Binding ModeN/ABidentate: N-terminal amine and thiolate/thiol coordinate Fe²⁺Positions substrate sulfur for reaction; Activates O₂; Explains requirement for free Nt-amine
O₂ Binding SiteOccupied by H₂OSingle vacant site trans to His²¹⁸Favored end-on O₂ binding geometry; Similar to cysteine dioxygenase
Key Catalytic Residue-Aspartate²⁰⁶Essential for catalysis; Proposed to orient/stabilize reactive oxygen intermediate (e.g., superoxo/peroxo)
Fe²⁺ Chelation SensitivityInsensitive to broad range (e.g., DFO, ICL670A)Sensitive to 2,2'-dipyridyl, Dp44mT, SIHIndicates tight Fe²⁺ coordination in active site; Less accessible to some chelators
Substrate FlexibilityFlexible loops define entry tunnelLoops accommodate diverse N-termini; Core structure stabilized by prolinesEnables dual substrate specificity (small molecules and N-termini of proteins)

Properties

CAS Number

43489-04-9

Product Name

Aminoethanethiol

IUPAC Name

1-aminoethanethiol

Molecular Formula

C2H7NS

Molecular Weight

77.15 g/mol

InChI

InChI=1S/C2H7NS/c1-2(3)4/h2,4H,3H2,1H3

InChI Key

ZQXIMYREBUZLPM-UHFFFAOYSA-N

Canonical SMILES

CC(N)S

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